molecular formula C19H15N3O3S B5710888 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide

Cat. No. B5710888
M. Wt: 365.4 g/mol
InChI Key: NVGUZTNLSUOLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that exhibits a range of biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide is not fully understood. However, it has been suggested that the compound may inhibit enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide may interact with proteins involved in the aggregation of amyloid-beta peptides, potentially preventing the formation of toxic aggregates.
Biochemical and Physiological Effects
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have shown that N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide reduces inflammation and improves cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide in lab experiments include its well-characterized synthesis method, its ability to inhibit cancer cell growth and reduce inflammation, and its potential as a treatment for neurodegenerative diseases. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide. One direction is to further investigate the compound's mechanism of action, particularly in relation to its potential as a treatment for neurodegenerative diseases. Another direction is to explore the use of the compound in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide for therapeutic use.

Synthesis Methods

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base. The resulting product is then treated with an amine, such as methylamine, to yield the final compound. Other methods of synthesis have also been reported, such as the use of a palladium-catalyzed reaction and a copper-catalyzed reaction.

Scientific Research Applications

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been used in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been investigated as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-26(24,17-11-10-14-6-4-5-9-16(14)12-17)20-13-18-21-19(22-25-18)15-7-2-1-3-8-15/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGUZTNLSUOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.